![molecular formula C24H31BrSi B12533476 ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane CAS No. 864070-25-7](/img/structure/B12533476.png)
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane is a chemical compound with the molecular formula C24H31BrSi and a molecular weight of 427.492 g/mol . This compound is characterized by the presence of a bromophenyl group, a phenylethynyl group, and a tri(propan-2-yl)silane group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromobenzyl chloride, phenylacetylene, and tri(propan-2-yl)silane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a palladium catalyst and a base such as potassium carbonate. The reaction is typically conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Oxidation Reactions: The phenylethynyl group can undergo oxidation reactions to form corresponding carbonyl compounds. Reagents such as potassium permanganate or chromium trioxide are commonly used for these reactions.
Reduction Reactions: The compound can also undergo reduction reactions, particularly at the phenylethynyl group, to form corresponding alkanes. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Its ability to interact with biological molecules makes it a useful tool in medicinal chemistry.
Medicine: It is investigated for its potential therapeutic properties, including its ability to act as an inhibitor of certain enzymes or receptors. This makes it a candidate for drug development.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
({4-[(3-Bromophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane can be compared with other similar compounds, such as:
({4-[(3-Chlorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and chemical properties.
({4-[(3-Methylphenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a methyl group instead of a bromine atom, which can influence its steric and electronic properties.
({4-[(3-Fluorophenyl)methyl]phenyl}ethynyl)tri(propan-2-yl)silane: This compound has a fluorine atom instead of a bromine atom, which can alter its chemical behavior and interactions.
The uniqueness of this compound lies in its specific combination of functional groups, which provides it with distinct chemical properties and reactivity.
Properties
CAS No. |
864070-25-7 |
|---|---|
Molecular Formula |
C24H31BrSi |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
2-[4-[(3-bromophenyl)methyl]phenyl]ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C24H31BrSi/c1-18(2)26(19(3)4,20(5)6)15-14-21-10-12-22(13-11-21)16-23-8-7-9-24(25)17-23/h7-13,17-20H,16H2,1-6H3 |
InChI Key |
BTIYTKKSDVLEHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C#CC1=CC=C(C=C1)CC2=CC(=CC=C2)Br)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(E)-N-[(Z)-(6-chloro-2-oxo-1H-indol-3-ylidene)amino]-C-methylcarbonimidoyl]-4-hydroxy-1-phenylquinolin-2-one](/img/structure/B12533397.png)
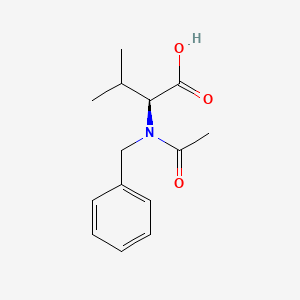

![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 2-propenyl ester](/img/structure/B12533412.png)
![6-[3-(4-Chlorophenoxy)phenyl]dihydropyrimidine-2,4(1H,3H)-dione](/img/structure/B12533424.png)
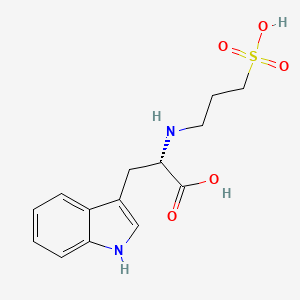
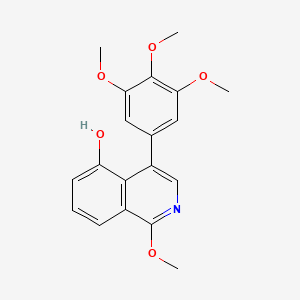
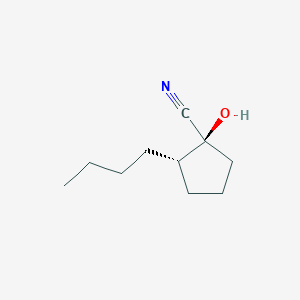
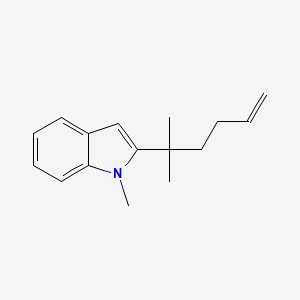
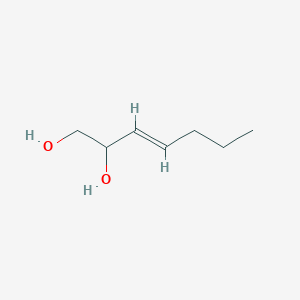
![7a-(2,4-Dichlorophenyl)tetrahydropyrrolo[2,1-b][1,3]oxazol-5(6H)-one](/img/structure/B12533487.png)
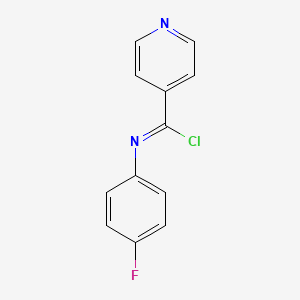
![3-Phenyl-8-(thiophen-2-yl)spiro[4.4]nona-2,7-diene-1,6-dione](/img/structure/B12533494.png)
